molecular formula C11H14OSi B1354808 4-((Trimethylsilyl)ethynyl)phenol CAS No. 88075-18-7

4-((Trimethylsilyl)ethynyl)phenol

Cat. No.: B1354808
CAS No.: 88075-18-7
M. Wt: 190.31 g/mol
InChI Key: GCOHQMFWLBOIHL-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)phenol (CAS 134856-58-9) is a phenolic compound featuring a hydroxyl group substituted with a trimethylsilyl-protected ethynyl moiety at the para position. This structure combines the acidity of phenol with the unique reactivity of the ethynyl group, which is stabilized by the trimethylsilyl (TMS) protecting group. The TMS group enhances the compound’s stability and lipophilicity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira couplings .

Key applications include its role in synthesizing antimicrobial agents (e.g., LpxC inhibitors for Gram-negative bacteria) and triazole derivatives for biomimetic studies . The ethynyl group can act as a bioisostere for halogens like iodine, enabling tailored molecular interactions in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trimethylsilyl)ethynyl)phenol typically involves the reaction of phenol with trimethylsilylacetylene under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-((Trimethylsilyl)ethynyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

4-((Trimethylsilyl)ethynyl)phenol features a phenolic structure with a hydroxyl group and a trimethylsilyl ethynyl substituent. This unique structure enhances its stability and solubility in organic solvents, making it a valuable intermediate in synthetic organic chemistry. The compound has a molecular weight of approximately 190.31 g/mol.

Applications Overview

Field Application Results
Organic Synthesis Intermediate for synthesizing complex moleculesFacilitates the construction of complex molecular architectures through various reaction pathways.
Material Science Development of advanced materialsMaterials derived from this compound exhibit enhanced nonlinear optical responses suitable for optical devices.
Photonics Optical switching and modulationExhibits properties that are beneficial for photonic applications, including improved light manipulation.
Environmental Science Development of sensors for hazardous compoundsSensors demonstrate increased sensitivity and selectivity for specific hazardous compounds.
Printed Electronics Production of conductive inks for flexible electronicsInks provide good conductivity and adhesion, enabling the fabrication of flexible electronic circuits.
Supramolecular Chemistry Creation of self-healing materials and smart coatingsSupramolecular polymers show reversible properties that are useful in innovative material designs.

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis. It allows chemists to construct complex molecular architectures through reactions such as nucleophilic additions and cross-coupling methods. For instance, it has been utilized in the synthesis of chiral linear polymers that catalyze reactions with high enantioselectivity .

Material Science

In material science, this compound has been explored for its nonlinear optical properties. Materials derived from this compound have shown promising results in applications such as optical switching and modulation, making them suitable for advanced photonic devices.

Environmental Science

The compound has also found utility in environmental monitoring. Sensors developed using this compound exhibit enhanced sensitivity towards specific hazardous compounds, aiding in the detection of pollutants. This application is critical for ensuring safety and compliance with environmental regulations.

Printed Electronics

In the realm of printed electronics, inks formulated with this compound have demonstrated excellent conductivity and adhesion properties. This enables the creation of flexible electronic circuits that are essential for modern electronic devices.

Supramolecular Chemistry

The compound's structural characteristics lend themselves well to supramolecular chemistry applications. Polymers created from this compound exhibit reversible properties, which can be harnessed in self-healing materials and smart coatings. These materials are particularly useful in applications requiring durability and adaptability.

Case Studies

  • Synthesis of Chiral Polymers : Research highlighted the successful synthesis of chiral linear polymers using this compound as an intermediate. These polymers exhibited high enantioselectivity in catalyzing reactions such as the addition of diethylzinc to aldehydes .
  • Development of Optical Devices : A study demonstrated that materials derived from this compound could be used to create optical devices with enhanced performance metrics due to their nonlinear optical responses.
  • Environmental Sensor Design : A series of experiments showed that sensors utilizing this compound could detect low concentrations of hazardous substances with high specificity, showcasing its potential in environmental monitoring applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of 4-((Trimethylsilyl)ethynyl)phenol and Analogues

Compound Name CAS No. Key Structural Features Reactivity/Applications
This compound 134856-58-9 Phenol + TMS-ethynyl Sonogashira couplings; antimicrobials
4-[(Trimethylsilyl)ethynyl]aniline 77123-57-0 Aniline + TMS-ethynyl Precursor to hydroxamic acid inhibitors
4-((Trimethylsilyl)ethynyl)benzaldehyde 77123-57-0 Benzaldehyde + TMS-ethynyl Aldol reactions; intermediate for conjugated polymers
4-Ethylphenol 123-07-9 Phenol + ethyl group Lower acidity; used in flavoring agents
((4-Iodophenyl)ethynyl)trimethylsilane 16116-78-2 Iodoarene + TMS-ethynyl Halogen-ethynyl bioisosterism studies
4-(trans-4-Heptylcyclohexyl)-phenol 90525-37-4 Branched alkylphenol Liquid crystal applications

Reactivity and Acidity

  • Acidity: The hydroxyl group in this compound is less acidic than in 4-ethylphenol due to the electron-donating TMS group counteracting the electron-withdrawing ethynyl moiety. This contrasts with 4-ethylphenol, where the ethyl group purely donates electrons, increasing acidity .
  • Cross-Coupling: The TMS-ethynyl group enables controlled reactivity in Sonogashira reactions, as seen in triazole synthesis . In contrast, unprotected ethynylphenols (e.g., generated after TMS deprotection) exhibit higher reactivity but lower stability .

Research Findings and Case Studies

  • Click Chemistry: demonstrates the use of this compound in Cu(I)-catalyzed azide-alkyne cycloadditions to generate triazole derivatives, a key reaction in drug discovery .

Biological Activity

4-((Trimethylsilyl)ethynyl)phenol (CAS Number: 88075-18-7) is an organic compound characterized by a phenolic structure with a trimethylsilyl ethynyl substituent. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄OSi
  • Molecular Weight : 190.31 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 251.7 ± 32.0 °C at 760 mmHg
  • Flash Point : 106.0 ± 25.1 °C

The presence of the phenolic hydroxyl group is significant for its biological activity, as it can engage in hydrogen bonding and other interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural features:

  • Stability and Reactivity : The trimethylsilyl group enhances the compound's stability and reactivity, allowing it to participate in various chemical reactions.
  • Bioactive Interactions : The rigid framework provided by the ethynylphenyl structure enables interactions with biological targets, potentially leading to bioactive effects.

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit antioxidant properties due to the presence of the phenolic hydroxyl group. These properties are essential in mitigating oxidative stress, which is linked to various diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of phenolic compounds, providing insights that may be applicable to this compound:

  • Inhibition Studies : In vitro assays have demonstrated that structurally related compounds can inhibit STS with varying potency. For example, a study reported the most active compound exhibiting an IC50 value significantly lower than that of established inhibitors like Irosustat .
  • Antioxidant Evaluation : A comparative study evaluated the antioxidant capacities of different phenolic compounds, indicating that those with similar structural motifs could effectively scavenge free radicals .
  • Material Science Applications : The compound's unique chemical structure has been utilized in developing supramolecular polymers with reversible properties, indicating its potential utility beyond biological applications.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits antioxidant properties due to phenolic structure
AnticancerPotential STS inhibition; related compounds show anticancer effects
Material ScienceUsed in supramolecular polymers for smart materials

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying 4-((Trimethylsilyl)ethynyl)phenol?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). The trimethylsilyl (TMS) group exhibits characteristic NMR signals: a singlet at ~0.2 ppm (¹H for Si(CH₃)₃) and ~0–10 ppm (¹³C). The ethynyl proton appears as a sharp singlet in ¹H NMR (~2.5–3.5 ppm). IR will show C≡C stretching (~2100 cm⁻¹) and phenolic O-H stretching (~3200–3600 cm⁻¹). MS can confirm molecular weight (190.31 g/mol) via molecular ion peaks .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation via moisture or oxidation. Use airtight containers with desiccants. Stability studies under accelerated thermal conditions (e.g., 40°C/75% RH) are recommended to establish shelf life .

Q. What safety precautions are necessary for laboratory handling?

  • Methodological Answer : Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Ensure mechanical ventilation or fume hoods to avoid inhalation (H335). In case of skin contact, wash with water for 15 minutes; for eye exposure, use emergency eyewash stations. Avoid incompatible materials (strong acids/bases) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A typical route involves Sonogashira coupling of 4-iodophenol with trimethylsilylacetylene under palladium/copper catalysis. Reaction conditions: anhydrous THF, triethylamine base, and room temperature. Purification via silica gel chromatography yields the product. Confirm purity via HPLC or TLC .

Advanced Research Questions

Q. How can the trimethylsilyl ethynyl group be utilized in click chemistry or cross-coupling reactions?

  • Methodological Answer : The TMS-ethynyl moiety serves as a protected alkyne. Deprotect with tetrabutylammonium fluoride (TBAF) to generate terminal alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Alternatively, use in palladium-catalyzed Sonogashira couplings with aryl halides. Monitor deprotection efficiency via ¹H NMR (disappearance of TMS signals) .

Q. How to address discrepancies in reported hazard classifications for this compound?

  • Methodological Answer : Discrepancies arise from incomplete toxicological data. Prioritize hazard assessments using the Globally Harmonized System (GHS) classifications from recent SDS. Perform in vitro assays (e.g., Ames test for mutagenicity) and consult regulatory guidelines (e.g., EPA, REACH) for risk mitigation .

Q. How to design experiments to assess stability under thermal or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC. Compare results against control samples stored in the dark .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with a non-polar column (e.g., DB-5). Calibrate with certified reference standards. For reaction monitoring, employ in-situ FTIR to track alkyne consumption .

Q. How does the TMS group influence reactivity in gold-catalyzed domino reactions?

  • Methodological Answer : The TMS group acts as a directing/protecting group, enabling regioselective gold-catalyzed cyclization. For example, in the synthesis of 2,3-diarylbenzofurans, the TMS-ethynyl moiety facilitates oxidative dimerization under light-mediated Au(I)/Au(III) redox cycling. Compare reactivity with terminal alkynes to assess steric/electronic effects .

Q. What methodologies evaluate environmental impact and biodegradation pathways?

  • Methodological Answer : Follow OECD guidelines for biodegradability (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna acute toxicity test). Use high-resolution mass spectrometry (HRMS) to identify transformation products in simulated environmental matrices (soil/water). Cross-reference with EPA ecological risk assessment frameworks .

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHQMFWLBOIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444327
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-18-7
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-TMSE-phenol was prepared in a similar manner as 3-TMSE-phenol, using 4-iodophenol (5.0 g) instead of 3-iodophenol. This gave 3.5 g (82% yield) of a brown oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.80 (s, 1H, Ar—OH), 7.34 (d, 2H, J=8.4 Hz, Ar—H), 6.85 (d, 2H, J=8.4 Hz, Ar—H), 0.21 (s, 9H, TMS). 13C NMR (CDCl3, 75 MHz, ppm): 156.1, 133.9, 115.6, 115.5, 105.3, 92.7, 0.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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